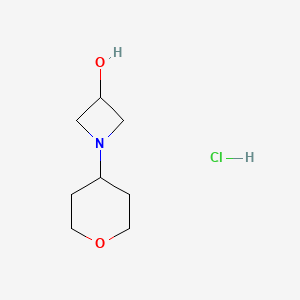

1-(oxan-4-yl)azetidin-3-olhydrochloride

描述

Significance of Azetidine (B1206935) and Oxane Ring Systems as Core Scaffolds in Modern Organic Synthesis

The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, and the oxane ring (also known as tetrahydropyran), a six-membered saturated heterocycle with one oxygen atom, are considered "privileged scaffolds" in medicinal chemistry. mdpi.com This designation stems from their frequent appearance in the structures of approved pharmaceuticals and their ability to impart favorable physicochemical properties to molecules.

Azetidine Ring System:

The significance of the azetidine ring lies in its inherent ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain, intermediate between the highly reactive aziridines and the more stable pyrrolidines, makes azetidines both handleable and reactive under specific conditions, rendering them valuable intermediates in organic synthesis. rsc.orgrsc.org The rigid, three-dimensional structure of the azetidine ring provides a fixed orientation for substituents, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov Furthermore, the nitrogen atom within the ring can act as a hydrogen bond acceptor or a site for further functionalization, allowing for the fine-tuning of a molecule's properties. nih.govrsc.org The incorporation of azetidine moieties has been shown to improve metabolic stability, solubility, and other pharmacokinetic parameters of drug candidates. nih.gov

Recent advances in synthetic methodologies, including intramolecular C-H amination and strain-release homologation, have made the construction of complex azetidine derivatives more accessible, further expanding their utility in drug discovery and materials science. rsc.org

Oxane Ring System:

The oxane, or tetrahydropyran (B127337), ring is a prevalent motif in numerous natural products, particularly carbohydrates. rsc.org Its presence in a molecule can significantly influence conformation and polarity. The oxygen atom in the oxane ring can participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. crsubscription.com The saturated, sp³-rich nature of the oxane ring is often desirable in drug design as it can lead to improved solubility and metabolic profiles compared to flat, aromatic systems. nih.gov Oxane rings are often used as bioisosteric replacements for other groups, such as gem-dimethyl or carbonyl groups, to enhance a compound's drug-like properties. nih.gov

The combination of these two distinct heterocyclic systems in a single molecule, as seen in 1-(oxan-4-yl)azetidin-3-ol (B1469153) hydrochloride, presents a compelling scaffold for the exploration of new chemical space and the development of novel therapeutic agents.

Overview of 1-(oxan-4-yl)azetidin-3-olhydrochloride within Contemporary Heterocyclic Chemistry

1-(oxan-4-yl)azetidin-3-ol hydrochloride is a heterocyclic compound that merges the structural features of both azetidine and oxane rings. This unique combination makes it a subject of interest in contemporary heterocyclic chemistry, particularly in the context of medicinal chemistry and drug discovery. The molecule consists of an azetidin-3-ol (B1332694) core, where the nitrogen atom is substituted with an oxan-4-yl group. The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable property for chemical and biological studies.

In the broader context of heterocyclic chemistry, the synthesis and functionalization of such hybrid molecules are driven by the need for novel building blocks in the construction of complex molecular architectures. The development of synthetic routes to compounds like 1-(oxan-4-yl)azetidin-3-ol hydrochloride is crucial for expanding the available chemical space for drug discovery programs.

Historical Context and Evolution of Research in Four-Membered Nitrogen and Oxygen Heterocycles

The history of heterocyclic chemistry dates back to the 19th century with the discovery of simple five- and six-membered rings like furan (B31954) and pyridine. numberanalytics.com The study of four-membered heterocycles, however, presented greater synthetic challenges due to their inherent ring strain. numberanalytics.com

Four-Membered Nitrogen Heterocycles (Azetidines):

The initial exploration of azetidines was closely tied to the discovery and development of β-lactam antibiotics, such as penicillin, which contain a related 2-azetidinone ring structure. numberanalytics.comnih.gov This early focus on the biological activity of four-membered nitrogen heterocycles spurred the development of synthetic methods to access these strained ring systems. Over the decades, research has evolved from the synthesis of simple azetidine derivatives to the development of more complex, functionalized structures for a wide range of applications. researchgate.net The understanding of the unique reactivity of azetidines, driven by their ring strain, has led to their use as versatile intermediates in the synthesis of other nitrogen-containing compounds. rsc.orgrsc.org

Four-Membered Oxygen Heterocycles (Oxetanes):

Similar to azetidines, the synthesis of oxetanes, the four-membered oxygen-containing counterparts, was initially challenging. numberanalytics.com The reactivity of oxetanes is also governed by ring strain, making them susceptible to ring-opening reactions. iajpr.com Historically, their application in medicinal chemistry was less prominent than that of azetidines. However, in recent years, oxetanes have gained significant attention as valuable motifs in drug design. nih.govrsc.org The incorporation of an oxetane (B1205548) ring can lead to improvements in a molecule's physicochemical properties, such as solubility and metabolic stability. nih.gov

The evolution of research in both azetidine and oxane chemistry has been marked by the development of novel synthetic strategies that allow for greater control over the construction and functionalization of these ring systems. This progress has enabled the systematic exploration of their potential in various scientific disciplines, particularly in the quest for new therapeutic agents.

Research Gaps and Future Perspectives in the Chemistry of the Chemical Compound

While the individual components of 1-(oxan-4-yl)azetidin-3-ol hydrochloride, the azetidine and oxane rings, have been the subject of extensive research, the specific combination found in this molecule presents several areas for future investigation.

Current Research Gaps:

Detailed Synthetic Exploration: While general methods for the synthesis of substituted azetidines exist, specific, high-yielding, and scalable synthetic routes to 1-(oxan-4-yl)azetidin-3-ol hydrochloride and its derivatives may not be extensively documented in publicly available literature.

Conformational Analysis: A thorough understanding of the three-dimensional structure and conformational preferences of this molecule is likely limited. Such studies would be crucial for understanding its potential interactions with biological targets.

Reactivity and Functionalization: The chemical reactivity of the hydroxyl group and the potential for further functionalization of both the azetidine and oxane rings in this specific compound remain largely unexplored.

Application in Medicinal Chemistry: Although the constituent scaffolds are significant in drug discovery, the biological activity profile of 1-(oxan-4-yl)azetidin-3-ol hydrochloride itself is not well-established in the public domain.

Future Perspectives:

The future of research in the chemistry of 1-(oxan-4-yl)azetidin-3-ol hydrochloride and related compounds is promising. Key areas of focus will likely include:

Development of Novel Synthetic Methodologies: The design of efficient and stereoselective synthetic pathways to access a diverse library of derivatives will be a primary objective. This will enable a more comprehensive exploration of their structure-activity relationships.

Computational and Structural Studies: In-depth computational modeling and experimental structural analysis (e.g., X-ray crystallography, NMR spectroscopy) will provide valuable insights into the molecule's conformational dynamics and its potential binding modes with various enzymes and receptors.

Exploration as a Scaffold in Drug Discovery: Given the "privileged" nature of its constituent rings, 1-(oxan-4-yl)azetidin-3-ol hydrochloride represents an attractive starting point for the design of new therapeutic agents targeting a range of diseases.

Application in Materials Science: The rigid, three-dimensional structure of this compound could also be exploited in the development of new polymers and materials with unique properties.

Structure

3D Structure of Parent

属性

IUPAC Name |

1-(oxan-4-yl)azetidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c10-8-5-9(6-8)7-1-3-11-4-2-7;/h7-8,10H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRBNUIEKRQFFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2CC(C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2034621-00-4 | |

| Record name | 1-(oxan-4-yl)azetidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Synthetic Methodologies for 1 Oxan 4 Yl Azetidin 3 Olhydrochloride

Retrosynthetic Analysis of the 1-(oxan-4-yl)azetidin-3-ol (B1469153) Core

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. ias.ac.inscitepress.orgamazonaws.com Applying this logic to 1-(oxan-4-yl)azetidin-3-ol, the primary and most logical disconnection is the C–N bond between the azetidine (B1206935) nitrogen and the oxane ring. This disconnection simplifies the target molecule into two key synthons: azetidin-3-ol (B1332694) and tetrahydropyran-4-one (oxan-4-one).

This retrosynthetic step suggests a forward synthesis involving a reductive amination reaction between azetidin-3-ol (or its hydrochloride salt) and tetrahydropyran-4-one. This is a robust and widely used method for forming C-N bonds.

A secondary retrosynthetic analysis focuses on the azetidin-3-ol ring itself. The strained four-membered ring can be disconnected through several strategic bond cleavages, which correspond to the primary methods of azetidine ring formation. These strategies, including intramolecular cyclization, [2+2] cycloaddition, and ring expansion/contraction, form the basis for the synthetic methodologies discussed in the following sections. magtech.com.cn

Strategies for Azetidine Ring Formation and Functionalization

The construction of the azetidine ring is challenging due to its inherent ring strain, which is comparable to that of cyclobutane (B1203170) (approximately 26 kcal/mol). researchgate.net Nevertheless, numerous synthetic strategies have been developed to access this valuable heterocyclic scaffold. researchgate.netrsc.org These methods can be broadly categorized into those that form the ring and those that modify a pre-existing ring system.

The most direct and common method for forming the azetidine ring is through the intramolecular cyclization of an acyclic precursor containing a nitrogen nucleophile and a leaving group in a 1,3-relationship. clockss.org

A prevalent industrial method for synthesizing azetidin-3-ol derivatives involves the reaction of a primary amine with an epihalohydrin, such as epichlorohydrin. nih.govgoogle.com For instance, the reaction of benzylamine (B48309) with 2-(chloromethyl)oxirane (epichlorohydrin) proceeds through a nucleophilic attack on the epoxide, followed by an intramolecular SN2 reaction where the nitrogen displaces the chloride, yielding 1-benzylazetidin-3-ol. nih.gov Subsequent debenzylation provides the core azetidin-3-ol. nih.gov

More recent advancements include palladium-catalyzed intramolecular C(sp³)–H amination reactions, which can form functionalized azetidines from acyclic amine precursors under milder conditions and with excellent functional group tolerance. rsc.org Another approach is the Lewis acid-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, which provides a regioselective route to azetidines. nih.gov

Table 1: Selected Intramolecular Cyclization Methods for Azetidine Synthesis

| Precursor Type | Reagents/Catalyst | Key Transformation | Ref. |

| γ-Haloamine | Base (e.g., NaH, NaHMDS) | Intramolecular SN2 cyclization | clockss.org |

| Primary Amine + Epihalohydrin | Base (e.g., Na2CO3) | Sequential epoxide opening and cyclization | nih.gov |

| Acyclic Amine | Pd(II) Catalyst, Oxidant | Intramolecular C(sp³)–H Amination | rsc.org |

| cis-3,4-Epoxy Amine | La(OTf)3 (Lewis Acid) | Regioselective epoxide aminolysis | nih.gov |

[2+2] cycloaddition reactions involve the combination of two unsaturated components to form a four-membered ring. rsc.org While not always providing direct access to azetidin-3-ol, these methods are fundamental for creating the azetidine core.

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for producing β-lactams (azetidin-2-ones). mdpi.comresearchgate.net These β-lactams can then be reduced to the corresponding azetidines using reducing agents like lithium aluminum hydride. wikipedia.org

Photochemical methods, such as the aza Paternò–Büchi reaction, offer a powerful alternative. springernature.com This reaction involves a visible-light-mediated intermolecular [2+2] photocycloaddition between an alkene and an imine or oxime derivative. rsc.orgacs.org These reactions can be promoted by photocatalysts and allow for the synthesis of highly functionalized azetidines under mild conditions. rsc.orgacs.org

Table 2: Comparison of [2+2] Cycloaddition Strategies

| Reaction Name | Reactants | Product | Key Features | Ref. |

| Staudinger Synthesis | Ketene + Imine | β-Lactam (Azetidin-2-one) | Forms C-C and C-N bonds; product requires reduction. | mdpi.com |

| Aza Paternò–Büchi | Alkene + Imine/Oxime | Azetidine | Photochemical; often uses a photocatalyst; direct formation. | rsc.orgspringernature.com |

Manipulating the size of existing rings provides an alternative route to azetidines. These methods leverage the chemistry of more readily available three- or five-membered heterocycles. magtech.com.cnrsc.org

Ring Contraction: Azetidines can be synthesized by the contraction of five-membered rings. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. In the presence of a base and various nucleophiles (alcohols, phenols), these precursors rearrange to form α-carbonylated N-sulfonylazetidines. nih.gov

Ring Expansion: The expansion of three-membered rings, particularly aziridines, is another viable strategy. nih.gov This typically involves reacting the aziridine (B145994) with a one-carbon synthon. Recently, a biocatalytic approach using an engineered cytochrome P450 enzyme has been developed to achieve a highly enantioselective one-carbon ring expansion of aziridines to azetidines via a nih.govrsc.org-Stevens rearrangement. chemrxiv.org This method highlights the power of biocatalysis to control reactivity and selectivity in challenging transformations. chemrxiv.org

The inherent ring strain of azetidines can be harnessed as a thermodynamic driving force in synthesis. rsc.org This is particularly evident in strategies that employ highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). The significant strain energy of ABBs facilitates their ring-opening, allowing for the stereospecific introduction of a wide range of functional groups at the C3 position of the azetidine ring. acs.orgnih.govacs.org

The addition of nucleophiles, such as organometallic reagents, to in-situ generated ABBs leads to the selective formation of 3-substituted azetidine intermediates through a strain-release mechanism. rsc.orgnih.gov This modular approach enables the rapid synthesis of diverse and complex azetidines that would be difficult to access through other methods. acs.orgnih.gov

Once the azetidine ring is formed, further modifications can be made to achieve the desired substitution pattern. A primary example is the reduction of azetidin-2-ones (β-lactams), typically synthesized via [2+2] cycloadditions, to furnish the saturated azetidine ring. rsc.orgclockss.orgwikipedia.org

For the synthesis of the title compound, a crucial transformation is the N-alkylation of the pre-formed azetidin-3-ol ring. As suggested by the retrosynthetic analysis, this can be achieved via reductive amination with tetrahydropyran-4-one. This reaction involves the formation of an intermediate enamine or iminium ion, which is then reduced in situ to yield the final N-substituted product, 1-(oxan-4-yl)azetidin-3-ol. Subsequent treatment with hydrochloric acid affords the hydrochloride salt.

Methods for Oxane Ring Synthesis and Incorporation

The tetrahydropyran (B127337) (THP) moiety is a prevalent scaffold in many biologically active molecules. acs.org Its synthesis has been the subject of extensive research, leading to a variety of reliable methods for its construction. researchgate.netnih.gov

The formation of the tetrahydropyran ring is often achieved through intramolecular cyclization reactions. Key strategies include the Prins cyclization, intramolecular hetero-Diels-Alder reactions, ring-closing metathesis, and intramolecular opening of epoxides. acs.org

The Prins cyclization has emerged as a powerful technique for the stereoselective synthesis of the tetrahydropyran skeleton. syr.eduorganic-chemistry.org This reaction typically involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. organic-chemistry.org The use of various Lewis acids, such as InCl₃, SnCl₄, and TMSOTf, can promote the reaction and control the stereochemical outcome, often favoring the formation of cis-2,6-disubstituted products through a chair-like transition state. syr.edu Silyl-Prins cyclizations, where an oxocarbenium ion is trapped by an allylsilane, provide an efficient route to a variety of polysubstituted tetrahydropyrans. syr.eduorganic-chemistry.org

Intramolecular epoxide ring opening (IERO) of 4,5-epoxy alcohols is another widely used method to create the six-membered THP ring. acs.org While the formation of five-membered tetrahydrofuran (B95107) rings is often kinetically favored, reaction conditions can be tuned to achieve selective 6-endo cyclization to form the desired tetrahydropyran. acs.org The choice of catalyst, such as a bulky Lewis acid like TIPSOTf, can sterically hinder the 5-exo transition state, thereby favoring the formation of the THP product. acs.org

Other notable methods include oxa-Michael reactions , which are effective for constructing substituted THPs, and hetero-Diels-Alder reactions . nih.govresearchgate.net The intramolecular oxa-Michael reaction, in particular, has been developed into asymmetric variants using chiral catalysts to produce enantioenriched tetrahydropyrans. researchgate.netwhiterose.ac.uk

Table 1: Comparison of Major Cyclization Strategies for Tetrahydropyran Synthesis

| Strategy | Typical Reactants | Key Features | Stereocontrol | Catalysts/Reagents |

| Prins Cyclization | Homoallylic alcohol + Aldehyde | Convergent, forms C-C and C-O bonds. | Often high, favoring cis products. | Lewis acids (e.g., InCl₃, SnCl₄, TMSOTf). syr.edu |

| Intramolecular Epoxide Ring Opening (IERO) | 4,5-Epoxy alcohol | Regioselectivity (5-exo vs. 6-endo) is key. | High, dependent on substrate and catalyst. | Brønsted acids, Lewis acids (e.g., TIPSOTf), Rhodium catalysts. acs.org |

| Intramolecular oxa-Michael Addition | δ-Hydroxy-α,β-unsaturated ester/ketone | Forms C-O bond. | Can be made highly enantioselective. | Chiral Brønsted acids (e.g., CPA), bases. researchgate.netwhiterose.ac.uk |

| Ring-Closing Metathesis (RCM) | Diene with an ether linkage | Forms C=C bond, then reduced. | Dependent on catalyst and substrate. | Grubbs' or Schrock catalysts. acs.org |

| Hetero-Diels-Alder Reaction | Diene + Aldehyde/Ketone | [4+2] cycloaddition. | High, follows selection rules. | Lewis acids, organocatalysts. acs.orgresearchgate.net |

The introduction of the oxan-4-yl group onto the nitrogen atom of the azetidin-3-ol core is a crucial step in the synthesis of the target molecule. The most direct and widely employed method for this transformation is reductive amination .

This reaction involves the condensation of a ketone, in this case, tetrahydropyran-4-one, with the secondary amine of azetidin-3-ol (or a protected precursor) to form an intermediate enamine or iminium ion. This intermediate is then reduced in situ to furnish the desired N-alkylated product. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity for the iminium ion over the ketone. stackexchange.com

An alternative approach is the direct N-alkylation of azetidin-3-ol with a tetrahydropyran ring bearing a suitable leaving group at the 4-position, such as a halide (e.g., 4-bromotetrahydropyran) or a sulfonate ester (e.g., tetrahydropyran-4-yl tosylate). This Sₙ2 reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the acid generated during the reaction. researchgate.net

For more complex structures, metal-catalyzed cross-coupling reactions can be employed to form C-C bonds to a pre-functionalized tetrahydropyran ring. syr.edu However, for the specific N-(oxan-4-yl) linkage in the target compound, reductive amination remains the most efficient and convergent strategy.

Stereoselective Synthesis of 1-(oxan-4-yl)azetidin-3-ol hydrochloride and its Stereoisomers

Achieving the correct stereochemistry at the C3 position of the azetidine ring is critical. The hydroxyl group on the chiral center necessitates the use of stereoselective synthetic methods. stackexchange.com The synthesis of enantioenriched azetidines often relies on asymmetric approaches starting from chiral precursors or the use of chiral catalysts. whiterose.ac.uk

The use of chiral auxiliaries is a classical and effective strategy for inducing stereoselectivity in the synthesis of the azetidine ring. A chiral auxiliary, often derived from a readily available natural product, is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key bond-forming reaction.

For instance, optically active α-methylbenzylamine has been successfully used as a chiral auxiliary to prepare both enantiomers of azetidine-2-carboxylic acid. mdpi.com Similarly, chiral tert-butanesulfinamide can serve as an auxiliary to achieve high levels of stereoselectivity in the synthesis of C-2-substituted azetidines. rsc.org In a typical sequence, a sulfinimine undergoes a diastereoselective addition reaction, after which the auxiliary guides a subsequent cyclization step to form the azetidine ring before being cleaved. rsc.org (S)-1-Phenylethylamine has also been employed as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. mdpi.comnih.gov These approaches can be adapted to synthesize a chiral azetidin-3-ol precursor before its coupling with the oxane moiety.

When substituents are present on both the nitrogen and a carbon of the azetidine ring, diastereoselectivity becomes a key consideration. For 1,3-disubstituted azetidines, controlling the cis/trans relationship between the substituents is essential.

Diastereoselective control can often be achieved during the ring-forming step. For example, the reduction of C-3 functionalized azetidin-2-ones (β-lactams) can proceed with high diastereoselectivity to yield the corresponding azetidines. nih.gov Furthermore, copper-catalyzed alkyne-azide cascade reactions have been used for the diastereoselective synthesis of ferrocenyl azetidinimines, which demonstrates that [2+2] cycloadditions can be highly controlled. rsc.org In the synthesis of the target molecule, if a chiral azetidin-3-ol precursor is used, the subsequent N-alkylation with the oxane moiety does not create a new stereocenter, thus preserving the enantiopurity of the azetidine core. However, if substituents were to be introduced at other positions, controlling the diastereoselectivity of those introductions relative to the C3-hydroxyl group would be paramount.

Enantioselective catalysis offers a more atom-economical and elegant approach to chiral azetidines, avoiding the need for stoichiometric chiral auxiliaries. whiterose.ac.uk This field has seen significant advancements, with various catalytic systems being developed.

Phase-transfer catalysis (PTC) using chiral catalysts is a powerful method for asymmetric synthesis. nih.gov Novel chiral cation phase-transfer catalysts derived from cinchona alkaloids have been used to achieve the enantioselective synthesis of spirocyclic azetidine oxindoles via intramolecular C-C bond formation with high enantiomeric ratios. nih.gov

Organocatalysis provides another versatile platform. For example, a protocol involving the enantioselective α-chlorination of aldehydes, catalyzed by a chiral amine, has been developed to access C2-functionalized azetidines from a common chiral intermediate. whiterose.ac.uk This highlights the ability of organocatalysts to create key chiral building blocks for heterocycle synthesis.

Metal-based catalysts are also prominent. Copper-catalyzed asymmetric boryl alkylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with excellent enantioselectivity and complete diastereoselectivity. frontiersin.org The rigidity of the azetidine ring in certain binuclear zinc catalysts has been shown to enhance enantioselectivity in asymmetric Michael additions, a principle that can be applied to the synthesis of the ring itself.

Table 2: Overview of Enantioselective Catalytic Methods for Azetidine Synthesis

| Catalysis Type | Catalyst Example | Reaction Type | Key Features |

| Phase-Transfer Catalysis (PTC) | Chiral Cinchona Alkaloid Derivatives | Intramolecular Alkylation | Mild conditions, high enantioselectivity (up to 98% ee). nih.gov |

| Organocatalysis | Proline / Pyrrolidine Derivatives | α-functionalization / Annulation | Metal-free, builds chiral intermediates for cyclization. whiterose.ac.ukrsc.org |

| Copper Catalysis | Cu / Chiral Bisphosphine Ligand | Boryl Allylation of Azetines | High enantioselectivity and complete diastereoselectivity. frontiersin.org |

| Zinc Catalysis | Azetidine-derived Binuclear Zinc Complexes | Asymmetric Michael Addition | Rigid scaffold enhances enantiocontrol. |

| Lanthanide Catalysis | La(OTf)₃ | Intramolecular Aminolysis of Epoxides | High yields for azetidine ring formation. |

Optimization of Reaction Conditions and Yield for the Chemical Compound

The synthesis of 1-(oxan-4-yl)azetidin-3-ol is most commonly achieved through the reductive amination of azetidin-3-ol with oxan-4-one (also known as tetrahydropyran-4-one). This method is highly effective for forming the crucial carbon-nitrogen bond that attaches the oxane ring to the azetidine core. The optimization of this reaction is critical for achieving high yields and purity, making it suitable for larger-scale production. Key parameters that are typically optimized include the choice of reducing agent, solvent, reaction temperature, and pH.

Initial studies into the synthesis often explore various reducing agents to identify the most efficient and selective option. Common choices include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. STAB is often favored due to its mild nature and high selectivity for the iminium ion intermediate, which minimizes side reactions.

The selection of solvent is another crucial factor. Protic solvents like methanol (B129727) or ethanol (B145695) can facilitate the reaction, but aprotic solvents such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are also widely used, particularly with borohydride-based reducing agents. nih.gov The concentration of the reactants is also optimized to ensure efficient reaction kinetics without promoting side-product formation.

Temperature and pH also play significant roles. The reaction is typically run at room temperature, but gentle heating or cooling may be employed to control the reaction rate and improve selectivity. The pH is often controlled through the addition of a mild acid, like acetic acid, which catalyzes the formation of the iminium ion intermediate without degrading the reactants or the product.

A systematic approach to optimization involves varying these parameters to identify the conditions that provide the highest yield of the desired product. Below is an illustrative data table summarizing typical findings from such an optimization study.

Table 1: Optimization of Reaction Conditions for the Synthesis of 1-(oxan-4-yl)azetidin-3-ol

| Entry | Reducing Agent | Solvent | Temperature (°C) | Additive (eq.) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | NaBH(OAc)₃ | DCE | 25 | Acetic Acid (1.1) | 12 | 85 |

| 2 | NaBH₃CN | Methanol | 25 | Acetic Acid (1.1) | 18 | 78 |

| 3 | H₂ (50 psi), Pd/C | Ethanol | 40 | None | 24 | 72 |

| 4 | NaBH(OAc)₃ | THF | 25 | Acetic Acid (1.1) | 12 | 80 |

| 5 | NaBH(OAc)₃ | DCE | 0 | Acetic Acid (1.1) | 24 | 75 |

This is a representative table based on common organic synthesis optimization procedures.

Based on these findings, the optimal conditions typically involve using sodium triacetoxyborohydride as the reducing agent in a solvent like 1,2-dichloroethane at room temperature, with a catalytic amount of acetic acid. These conditions balance reactivity, selectivity, and practicality, leading to high yields of the target compound.

Hydrochloride Salt Formation and Crystallization Techniques

The final step in the preparation of 1-(oxan-4-yl)azetidin-3-ol hydrochloride is the formation of the salt and its subsequent purification through crystallization. This step is crucial for obtaining a stable, solid, and highly pure form of the compound.

The hydrochloride salt is typically formed by treating a solution of the free base, 1-(oxan-4-yl)azetidin-3-ol, with hydrochloric acid. The choice of solvent for this procedure is important. A solvent in which the free base is soluble but the hydrochloride salt is not is ideal, as this allows for the direct precipitation of the product upon addition of acid. Common solvents used for this purpose include isopropanol (B130326), ethyl acetate (B1210297), or a mixture of solvents.

One established method involves dissolving the crude 1-(oxan-4-yl)azetidin-3-ol in a suitable organic solvent, such as toluene (B28343) or methanol. frontiersin.orgbldpharm.com A solution of hydrochloric acid (e.g., a 12N aqueous solution or HCl dissolved in a solvent like isopropanol or diethyl ether) is then added dropwise to the stirred solution. frontiersin.org The addition is typically performed at a controlled temperature, often at room temperature or slightly below (0-5 °C), to manage the exothermicity of the neutralization and to promote the formation of well-defined crystals. bldpharm.com

Table 2: Solvents for Hydrochloride Salt Formation and Crystallization

| Solvent System | HCl Source | Observation | Purity (%) |

|---|---|---|---|

| Isopropanol | HCl in Isopropanol | Crystalline solid precipitates directly. | >99 |

| Ethyl Acetate | HCl in Diethyl Ether | Fine powder precipitates. | >98 |

| Methanol / Ethyl Acetate | Aqueous HCl | Solid precipitates upon addition of ethyl acetate. | >98 |

This is a representative table based on common salt formation and crystallization techniques.

After the addition of hydrochloric acid is complete, the resulting suspension is typically stirred for several hours to ensure complete salt formation and to allow for crystal growth. frontiersin.org The solid product is then isolated by filtration.

The crystallization technique is critical for the final purity of the product. The isolated crude salt can be further purified by recrystallization. This involves dissolving the salt in a minimal amount of a hot solvent (like methanol or ethanol) and then allowing the solution to cool slowly. This slow cooling process encourages the growth of larger, more perfect crystals, which exclude impurities. An anti-solvent (a solvent in which the salt is poorly soluble, such as ethyl acetate or diethyl ether) may be added to the solution to induce precipitation and improve the recovery yield.

The purified crystals are then collected by filtration, washed with a small amount of a cold solvent or the anti-solvent to remove any residual impurities, and finally dried under vacuum to yield pure 1-(oxan-4-yl)azetidin-3-ol hydrochloride as a stable, crystalline solid. frontiersin.org

Advanced Structural Characterization and Theoretical Investigations of 1 Oxan 4 Yl Azetidin 3 Olhydrochloride

Molecular Conformation and Dynamics of the Azetidine-Oxane Scaffold

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. For 1-(oxan-4-yl)azetidin-3-ol (B1469153) hydrochloride, 1H and 13C NMR would provide initial verification of the chemical structure.

Advanced multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to assign all proton and carbon signals unambiguously. Of particular importance for conformational analysis is the Nuclear Overhauser Effect (NOE), observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. NOE data provides information about through-space proximity of protons, which is crucial for determining the relative orientation of the azetidine (B1206935) and oxane rings.

The conformational preference of the oxane ring, which typically adopts a chair conformation to minimize steric strain, can be investigated. The substituent at the 4-position (the azetidinyl group) can exist in either an axial or equatorial position, and the energetic preference for one over the other can be determined by analyzing coupling constants and NOE data. The puckering of the azetidine ring and the orientation of the hydroxyl group can also be elucidated through these methods. Computational chemistry can be used in conjunction with NMR to predict chemical shifts for different stereoisomers, aiding in the correct assignment. nih.gov

Table 1: Predicted 1H NMR Chemical Shifts for 1-(oxan-4-yl)azetidin-3-ol hydrochloride (Note: This is a representative table of expected shifts; actual experimental values may vary.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Azetidine-H2, H4 | 3.0 - 3.5 | m |

| Azetidine-H3 | 4.0 - 4.5 | m |

| Oxane-H4 | 2.5 - 3.0 | m |

| Oxane-H2, H6 (axial) | 3.2 - 3.6 | m |

| Oxane-H2, H6 (equatorial) | 3.8 - 4.2 | m |

| Oxane-H3, H5 (axial) | 1.4 - 1.8 | m |

| Oxane-H3, H5 (equatorial) | 1.8 - 2.2 | m |

| OH | 5.0 - 6.0 | br s |

| NH | 9.0 - 10.0 | br s |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Interaction Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the types of intermolecular interactions they are involved in.

For 1-(oxan-4-yl)azetidin-3-ol hydrochloride, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibration of the protonated azetidine nitrogen would also appear in this region. C-H stretching vibrations from the aliphatic rings would be observed between 2850 and 3000 cm⁻¹. The C-O stretching of the ether linkage in the oxane ring would typically appear in the 1050-1150 cm⁻¹ region.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data, providing more detailed information about the carbon skeleton. The combination of both techniques allows for a more complete vibrational assignment.

Solid-State Structural Analysis via X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

A single-crystal X-ray diffraction study of 1-(oxan-4-yl)azetidin-3-ol hydrochloride would reveal the exact bond lengths, bond angles, and torsion angles of the molecule in the solid state. More importantly, it would provide a detailed picture of the crystal packing and the network of intermolecular interactions that stabilize the crystal lattice.

Given the presence of a hydroxyl group, a protonated amine, and a chloride anion, a complex network of hydrogen bonds is expected to be the dominant intermolecular force. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atom can act as an acceptor. The protonated nitrogen of the azetidinium ring is a strong hydrogen bond donor. The chloride anion is a strong hydrogen bond acceptor. These interactions would likely link the molecules into extended chains or sheets. The packing of molecules is often dominated by hydrogen bonds. nih.gov

Table 2: Potential Hydrogen Bond Interactions in Crystalline 1-(oxan-4-yl)azetidin-3-ol hydrochloride

| Donor | Acceptor | Type of Interaction |

| O-H | Cl⁻ | Strong hydrogen bond |

| N⁺-H | Cl⁻ | Strong hydrogen bond |

| O-H | O (oxane) | Intermolecular hydrogen bond |

| N⁺-H | O (hydroxyl) | Intermolecular hydrogen bond |

Polymorphism and Solid-State Conformational Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical sciences as different polymorphs can have different physical properties. While there is no specific literature detailing the polymorphism of 1-(oxan-4-yl)azetidin-3-ol hydrochloride, it is a phenomenon that should be investigated for any crystalline solid.

Different polymorphs could arise from different arrangements of the molecules in the crystal lattice or from the molecule adopting different conformations in the solid state. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be used to screen for and characterize different polymorphic forms. Solid-state NMR could also be used to probe the local environment of the atoms in different polymorphs. researchgate.net

Quantum Chemical Calculations and Computational Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the structural and electronic properties of molecules. nih.gov

For 1-(oxan-4-yl)azetidin-3-ol hydrochloride, DFT calculations could be used to:

Optimize the molecular geometry: This would provide a theoretical structure that can be compared with experimental data from X-ray crystallography.

Calculate vibrational frequencies: The calculated IR and Raman spectra can be compared with experimental spectra to aid in the assignment of vibrational modes.

Predict NMR chemical shifts: Theoretical chemical shifts can be calculated and compared with experimental data to confirm structural assignments and aid in conformational analysis. nih.gov

Analyze intermolecular interactions: The energies of hydrogen bonds and other non-covalent interactions can be quantified. The quantum theory of atoms in molecules (QTAIM) can be used to characterize these interactions. frontiersin.org

Explore the potential energy surface: This allows for the identification of different stable conformers and the energy barriers between them, providing a more complete picture of the molecule's conformational flexibility.

Investigate electronic properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated to understand the molecule's reactivity. researchgate.net The molecular electrostatic potential (MEP) map can identify regions of the molecule that are electron-rich or electron-poor, indicating likely sites for intermolecular interactions.

Conformational Analysis and Potential Energy Surface Mapping

The conformational landscape of 1-(oxan-4-yl)azetidin-3-ol hydrochloride is expected to be complex due to the flexibility of the oxane ring and the azetidine ring, as well as the rotational freedom around the C-N bond connecting them. A thorough conformational analysis would involve mapping the potential energy surface by systematically rotating key dihedral angles. This process would identify the various low-energy conformers (local minima) and the transition states that connect them. Understanding the relative energies and populations of these conformers at different temperatures is crucial for interpreting experimental data and predicting the molecule's behavior in solution.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structure verification. For 1-(oxan-4-yl)azetidin-3-ol hydrochloride, theoretical calculations would be used to predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, its Infrared (IR) vibrational frequencies and intensities, and its Ultraviolet-Visible (UV-Vis) absorption spectrum. These predictions would be based on the optimized geometries of the most stable conformers and would aid in the interpretation of experimental spectra.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. For 1-(oxan-4-yl)azetidin-3-ol hydrochloride, theoretical studies could be employed to explore the pathways of its synthesis or its subsequent reactions. This would involve locating the transition state structures for each step of a proposed mechanism and calculating the activation energies. Such studies would provide a detailed, atomistic understanding of the reaction, which is essential for optimizing reaction conditions and developing new synthetic methodologies.

Chemical Reactivity and Transformation of 1 Oxan 4 Yl Azetidin 3 Olhydrochloride

Reactions of the Azetidine (B1206935) Ring System

The reactivity of the azetidine ring is largely characterized by reactions that lead to the cleavage of the strained four-membered system. rsc.orgresearchwithrutgers.com These transformations are often triggered by the activation of the ring, typically at the nitrogen atom.

The azetidine ring, particularly when the nitrogen atom is quaternized to form an azetidinium salt, is susceptible to nucleophilic attack. magtech.com.cn This process serves as an effective method for the synthesis of polysubstituted linear amines in a stereoselective and regioselective manner. nih.gov The reaction generally proceeds via an SN2 mechanism, where a nucleophile attacks one of the ring carbons adjacent to the nitrogen, leading to the cleavage of a carbon-nitrogen bond.

The regioselectivity of the attack is governed by both electronic and steric factors of the substituents on the ring. magtech.com.cn For N-substituted azetidines, activation is often required, either through catalysis with a Lewis acid or by converting the nitrogen into a quaternary ammonium (B1175870) salt, which acts as a good leaving group. magtech.com.cn In the case of 1-(oxan-4-yl)azetidin-3-ol (B1469153), the tertiary amine can be readily quaternized, for instance, by reaction with an alkyl halide, to facilitate ring-opening. Nucleophiles such as halides, cyanide, and organometallic reagents can be employed to open the ring. researchgate.net The presence of the hydroxyl group at the C-3 position can also influence the reaction's pathway and outcome.

| Nucleophile (Nu⁻) | Activating Agent | Expected Product Structure |

| Halide (e.g., Br⁻) | Alkyl Halide (e.g., CH₃I) | N-alkyl, N-(oxan-4-yl)-3-halo-propan-1-amine derivative |

| Cyanide (CN⁻) | Acid Catalyst | 3-amino-1-cyano-1-(oxan-4-yl)propane derivative |

| Grignard (RMgX) | Lewis Acid (e.g., BF₃) | N-(oxan-4-yl) substituted γ-amino alcohol |

| Hydride (e.g., LiAlH₄) | Quaternization | N-methyl, N-(oxan-4-yl) propanolamine (B44665) derivative |

This table presents hypothetical ring-opening reactions of the 1-(oxan-4-yl)azetidine core based on established azetidine chemistry.

The nitrogen atom in the 1-(oxan-4-yl)azetidin-3-ol moiety is a tertiary amine, possessing a lone pair of electrons that imparts nucleophilic and basic character. In its hydrochloride salt form, this nitrogen is protonated. For the nitrogen to act as a nucleophile, deprotonation with a suitable base is required.

Once in its free base form, the nitrogen can react with a variety of electrophiles. A primary example is the reaction with alkyl halides to form quaternary azetidinium salts, as mentioned previously. This quaternization not only modifies the electronic properties of the molecule but also activates the ring for subsequent nucleophilic attack. magtech.com.cn The nitrogen can also react with acylating agents, such as acid chlorides or anhydrides, although this is less common for tertiary amines. Furthermore, it can participate in reactions like the aza-Michael addition to activated alkenes, expanding the molecular complexity. nih.govmdpi.com

The considerable ring strain inherent in the azetidine ring is a key driver of its reactivity. rsc.orgrsc.orgresearchwithrutgers.com This stored energy facilitates reactions that lead to more stable, less strained structures. beilstein-journals.org Strain-release can be the driving force for various rearrangements and ring-expansion reactions, particularly when reactive intermediates are formed. nih.govbris.ac.uk For instance, the formation of a carbocation or a radical adjacent to the ring can trigger a rearrangement where the ring expands or opens.

In the context of substituted azetidines, such as azetidin-3-ones, rearrangements can be initiated by reaction with electrophilic oxygen sources, effectively transferring chirality and leading to densely functionalized products. nih.govnih.gov While specific rearrangements for 1-(oxan-4-yl)azetidin-3-ol are not detailed in the literature, the underlying principle of strain-release suggests that under appropriate thermal, photochemical, or catalytic conditions, it could undergo skeletal reorganization to form larger heterocyclic systems like pyrrolidines or piperidines.

Transformations Involving the Hydroxyl Group at Azetidin-3-ol (B1332694)

The secondary hydroxyl group at the C-3 position of the azetidine ring behaves as a typical secondary alcohol, allowing for a range of classical transformations such as esterification, etherification, oxidation, and reduction. nih.gov

The hydroxyl group of 1-(oxan-4-yl)azetidin-3-ol can be readily converted into esters and ethers through standard synthetic protocols.

Esterification: This can be achieved by reacting the alcohol with carboxylic acids under acidic catalysis (Fischer esterification), or more commonly with more reactive acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. medcraveonline.com These reactions yield the corresponding C-3 ester derivatives.

Etherification: The formation of an ether linkage at the C-3 position can be accomplished via methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

| Reaction Type | Reagent | Base/Catalyst | Expected Product |

| Esterification | Acetyl Chloride | Pyridine | 1-(oxan-4-yl)azetidin-3-yl acetate (B1210297) |

| Esterification | Benzoic Acid | H₂SO₄ (cat.) | 1-(oxan-4-yl)azetidin-3-yl benzoate |

| Etherification | Methyl Iodide | Sodium Hydride (NaH) | 3-methoxy-1-(oxan-4-yl)azetidine |

| Etherification | Benzyl Bromide | Potassium tert-butoxide | 3-(benzyloxy)-1-(oxan-4-yl)azetidine |

This table outlines expected derivatization reactions of the hydroxyl group.

Oxidation: The secondary alcohol at the C-3 position can be oxidized to the corresponding ketone, 1-(oxan-4-yl)azetidin-3-one. rsc.org Azetidin-3-ones are valuable synthetic intermediates for creating functionalized azetidines. nih.govnih.gov A variety of modern, mild oxidizing agents can be employed for this transformation to avoid side reactions involving the strained ring or the tertiary amine. Commonly used reagents include Dess-Martin periodinane (DMP), Swern oxidation (using oxalyl chloride and DMSO), and 2-iodoxybenzoic acid (IBX). nih.govbeilstein-journals.orgbeilstein-journals.org

The resulting azetidin-3-one (B1332698) contains a reactive carbonyl group that can undergo further reactions, such as nucleophilic additions with organometallic reagents or reductive amination, providing a pathway to diverse 3-substituted azetidine derivatives. nih.gov

Reduction: The hydroxyl group is already in a reduced state. Further reaction under reducing conditions typically does not alter the hydroxyl group itself. However, harsh conditions could potentially lead to deoxygenation, removing the hydroxyl group entirely to yield 1-(oxan-4-yl)azetidine. Such reactions often require multi-step sequences, for example, by converting the alcohol into a good leaving group (like a tosylate) followed by reduction with a strong hydride reagent like lithium aluminum hydride.

Nucleophilic Activation and Subsequent Reactions

The hydroxyl group of the azetidine ring is a primary site for chemical modification. However, as an alcohol, it is a poor leaving group. Therefore, nucleophilic substitution at this position requires activation of the hydroxyl group to convert it into a more effective leaving group. This can be achieved through various synthetic strategies.

One common approach is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate. This is typically accomplished by reacting 1-(oxan-4-yl)azetidin-3-ol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base to neutralize the HCl generated. The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles.

Another key transformation of the hydroxyl group is its oxidation to a ketone, yielding 1-(oxan-4-yl)azetidin-3-one. This oxidation is a crucial step in the synthesis of various pharmaceutical intermediates. A variety of oxidizing agents can be employed for this purpose, with the choice often depending on the desired scale and selectivity. Common methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or catalytic methods employing agents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). nih.gov The resulting azetidin-3-one is a versatile intermediate, susceptible to nucleophilic addition at the carbonyl carbon and a variety of condensation reactions.

Reactivity of the Oxane Moiety

The oxane (tetrahydropyran) ring is a saturated ether and is generally less reactive than the strained azetidine ring. However, under specific conditions, it can undergo substitution and ring-opening reactions.

Substitutions on the Tetrahydropyran (B127337) Ring

Direct substitution on the tetrahydropyran ring of 1-(oxan-4-yl)azetidin-3-ol is challenging due to the unactivated C-H bonds. Functionalization typically requires the introduction of activating groups or the use of radical-based methodologies. While specific examples for this exact molecule are not prevalent in the literature, analogous systems suggest that radical halogenation could introduce a handle for further substitution. However, such reactions often lack selectivity and may not be compatible with the azetidine ring.

A more controlled approach to substitution involves the synthesis of the tetrahydropyran ring with pre-installed functional groups prior to its attachment to the azetidine nitrogen. This allows for a wider range of substituted derivatives to be prepared.

Ring-Opening and Functionalization of the Oxane Ring

The ether linkage of the oxane ring is generally stable but can be cleaved under harsh acidic conditions, often requiring strong Lewis or Brønsted acids. This ring-opening would lead to a linear chain with hydroxyl and other functional groups, depending on the reaction conditions and the presence of nucleophiles. For 1-(oxan-4-yl)azetidin-3-ol, such a reaction would likely also affect the azetidine ring, potentially leading to a complex mixture of products. Selective ring-opening of the oxane without affecting the azetidine would be a significant synthetic challenge.

Mechanistic Studies of Key Chemical Transformations

Understanding the mechanisms of the chemical transformations of 1-(oxan-4-yl)azetidin-3-ol hydrochloride is crucial for optimizing reaction conditions and controlling product outcomes.

Kinetic Studies and Reaction Rate Determinations

Detailed kinetic studies on the reactions of 1-(oxan-4-yl)azetidin-3-ol hydrochloride are not extensively reported in publicly available literature. However, for analogous reactions, such as the oxidation of secondary alcohols or the nucleophilic substitution of activated alcohols, general principles apply.

For the oxidation to the ketone, the reaction rate would depend on the concentration of the alcohol, the oxidizing agent, and any catalysts or co-reagents involved. For example, in a Swern oxidation, the rate-determining step is often the deprotonation of the intermediate alkoxysulfonium salt by a hindered base.

In the case of nucleophilic substitution following activation of the hydroxyl group, the reaction likely proceeds through an SN2 mechanism. The rate of such a reaction would be dependent on the concentrations of both the activated azetidinol (B8437883) substrate and the incoming nucleophile. The stereochemistry at the C-3 position of the azetidine ring would be inverted during this process.

Identification of Reaction Intermediates

The identification of reaction intermediates provides valuable insight into the reaction mechanism. For the transformations of 1-(oxan-4-yl)azetidin-3-ol, several key intermediates can be proposed.

In the activation of the hydroxyl group with a sulfonyl chloride, a sulfonate ester intermediate is formed. This intermediate is typically stable enough to be isolated and characterized before proceeding with the nucleophilic substitution step.

During the Swern oxidation, an alkoxysulfonium salt is a key intermediate formed from the reaction of the alcohol with the activated dimethyl sulfoxide (B87167) (DMSO). This intermediate is highly reactive and is typically not isolated. Its formation is followed by an intramolecular elimination reaction to yield the ketone.

For potential ring-opening reactions of the oxane moiety under acidic conditions, an oxonium ion intermediate would be formed by the protonation of the ether oxygen. This would be followed by nucleophilic attack at one of the adjacent carbons to cleave the C-O bond.

Further research employing techniques such as in-situ spectroscopy (e.g., NMR, IR) could provide direct evidence for the existence of these and other transient intermediates in the reactions of 1-(oxan-4-yl)azetidin-3-ol hydrochloride.

Computational Mechanistic Pathways

Computational chemistry, particularly through the application of Density Functional Theory (DFT), provides significant insights into the reactivity and transformation of complex molecules like 1-(oxan-4-yl)azetidin-3-ol hydrochloride. fud.edu.ngresearchgate.net Although specific computational studies on this exact molecule are not extensively documented in publicly available literature, mechanistic pathways can be inferred from theoretical investigations of its core structural components: the N-substituted azetidine ring and the tetrahydropyran (oxane) ring. These studies are crucial for understanding reaction mechanisms, predicting product formation, and guiding synthetic strategies. thescience.devmit.eduescholarship.org

The primary focus of computational studies on such a molecule would be the reactivity of the strained azetidine ring and the influence of the N-substituent and the 3-hydroxyl group. Key areas of investigation typically include ring-opening reactions, nucleophilic substitutions, and conformational dynamics. fud.edu.ngacs.orgbeilstein-journals.org

Azetidine Ring Reactivity:

The four-membered azetidine ring is characterized by significant ring strain, which makes it susceptible to various ring-opening reactions. acs.org Computational models can elucidate the mechanistic pathways of these reactions, which can be initiated by nucleophilic attack or under acidic conditions. For instance, in an acidic medium, protonation of the azetidine nitrogen would likely be the initial step, forming an azetidinium ion. This would further activate the ring towards nucleophilic attack.

DFT calculations can be employed to model the transition states and intermediates involved in such reactions. researchgate.netsemanticscholar.orgmdpi.com For example, a nucleophilic substitution reaction at the C3 carbon bearing the hydroxyl group would likely proceed through a transition state where the nucleophile attacks and the hydroxyl group, potentially protonated to form a better leaving group (water), departs. The energy barrier for this process can be calculated to predict the reaction's feasibility. fud.edu.nglibretexts.org

Computational studies on analogous systems have shown that the pathway of azetidine ring-opening can be complex, potentially involving concerted or stepwise mechanisms. nih.gov Theoretical models can help distinguish between these possibilities by calculating the energy profiles of the different reaction coordinates.

Influence of the Oxane Substituent:

The N-(oxan-4-yl) substituent is expected to influence the reactivity of the azetidine ring both sterically and electronically. Computational analysis can quantify these effects. The conformational flexibility of the oxane ring is a key factor, with the chair conformation being the most stable. acs.org DFT studies have calculated the relative energies of various conformers of tetrahydropyran, providing a basis for understanding the conformational preferences of the substituent. acs.org

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0.00 |

| 2,5-Twist | 5.78 - 6.10 |

| 1,4-Boat | 6.23 - 7.16 |

The orientation of the oxane ring relative to the azetidine ring can impact the accessibility of the azetidine nitrogen's lone pair and the approach of reactants to the azetidine ring. Computational modeling can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers for interconversion between them. nih.gov

Role of the 3-Hydroxyl Group:

The 3-hydroxyl group is a key functional group that can participate in reactions. It can act as a nucleophile or be protonated to become a good leaving group. Computational studies can model the protonation state of the molecule in different pH environments and its effect on reactivity. Furthermore, the hydroxyl group can form intramolecular hydrogen bonds, which can influence the molecule's conformation and reactivity. DFT calculations are a powerful tool for investigating the strength and geometry of such interactions. rsc.org

Derivatization and Functionalization Strategies of 1 Oxan 4 Yl Azetidin 3 Olhydrochloride

Synthesis of Analogues and Homologues with Modified Azetidine (B1206935) Scaffolds

Modification of the core azetidine ring is a primary strategy for creating structural analogues and homologues. These alterations can profoundly impact the three-dimensional conformation and physicochemical properties of the resulting molecules. Key synthetic methodologies include the formation of fused, bridged, and spirocyclic systems.

One advanced approach involves leveraging a densely functionalized azetidine ring system to access a variety of complex scaffolds. nih.gov For instance, N-alkylation of the azetidine nitrogen with a suitable reagent, such as allyl bromide, can introduce a terminal olefin. This olefin can then participate in a ring-closing metathesis reaction to form fused eight-membered ring systems. nih.gov Subsequent chemical steps, like the removal of protecting groups and selective reduction of the newly formed double bond, can yield the final saturated bicyclic cores. nih.gov

Other powerful techniques for forming modified azetidine rings include intramolecular cyclization reactions. Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination represents a modern method for synthesizing functionalized azetidines from appropriate acyclic precursors. rsc.org Similarly, the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by Lewis acids like Lanthanum(III) trifluoromethanesulfonate (B1224126), provides another efficient route to construct the azetidine ring, which can be a useful scaffold for further functionalization. frontiersin.org

Table 1: Synthetic Strategies for Modifying Azetidine Scaffolds

| Strategy | Description | Key Reagents/Catalysts | Resulting Scaffold Type |

|---|---|---|---|

| Ring-Closing Metathesis | N-alkylation with an olefin-containing group followed by metathesis to form a larger fused ring. nih.gov | Allyl bromide, Grubbs' 1st generation catalyst. nih.gov | Fused bicyclic systems. nih.gov |

| Intramolecular C-H Amination | Palladium-catalyzed cyclization via C-H activation to form the azetidine ring. rsc.org | Palladium(II) catalyst, oxidant (e.g., benziodoxole tosylate). rsc.org | Functionalized azetidines. rsc.org |

| Intramolecular Aminolysis | Lewis acid-catalyzed regioselective ring-opening of an epoxide by an amine within the same molecule. frontiersin.org | Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃). frontiersin.org | Hydroxyl-substituted azetidines. frontiersin.org |

| Kulinkovich-type Coupling | A titanium(IV)-mediated coupling of oxime ethers and Grignard reagents to construct spirocyclic NH-azetidines. rsc.org | Ti(IV) catalysts, Grignard reagents (e.g., Alkyl-MgBr). rsc.org | Spirocyclic azetidines. rsc.org |

Introduction of Diverse Functional Groups for Chemical Diversification

Introducing a variety of functional groups onto the 1-(oxan-4-yl)azetidin-3-ol (B1469153) scaffold is essential for chemical diversification. Functional groups are specific arrangements of atoms that determine the characteristic chemical reactions and properties of a molecule. pressbooks.pubmasterorganicchemistry.com The hydroxyl group and the azetidine nitrogen are primary sites for such modifications.

A common strategy begins with an N-protected azetidin-3-one (B1332698), which serves as a versatile starting material. A Horner–Wadsworth–Emmons (HWE) reaction can be employed to introduce an exocyclic double bond, yielding an azetidin-3-ylidene acetate (B1210297). nih.govmdpi.com This α,β-unsaturated ester is an excellent Michael acceptor. The subsequent aza-Michael addition of various nitrogen-containing heterocycles (such as pyrazoles, piperidines, or morpholines) allows for the introduction of diverse substituents at the 3-position of the azetidine ring. nih.govmdpi.com This approach has been used to generate 3-(pyrazol-1-yl)azetidine adducts, among others. mdpi.com Further diversification can be achieved if the introduced heterocycle contains a suitable handle, like a bromine atom, which can then participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura cross-coupling with various boronic acids. nih.gov

Another innovative "build and release" strategy utilizes photochemical methods. beilstein-journals.org A precursor molecule can undergo a Norrish–Yang cyclization upon irradiation to form a highly strained azetidinol (B8437883) intermediate. The inherent strain energy of this four-membered ring facilitates a subsequent ring-opening reaction upon the addition of other reagents, leading to the formation of highly functionalized products. beilstein-journals.org

Table 2: Methods for Introducing Functional Groups

| Reaction Type | Target Site | Reagents | Introduced Functional Groups |

|---|---|---|---|

| Aza-Michael Addition | C3-position (via azetidin-3-one) | NH-Heterocycles (e.g., pyrazole, morpholine), DBU. nih.govmdpi.com | Heterocyclic amines. nih.govmdpi.com |

| Suzuki-Miyaura Coupling | C3-substituent | Boronic acids, Palladium catalyst. nih.gov | Aryl, heteroaryl groups. nih.gov |

| N-Alkylation | Azetidine Nitrogen | Alkyl halides (e.g., allyl bromide). nih.gov | Alkyl, allyl groups. nih.gov |

| Photochemical Cyclization / Ring Opening | Azetidine Ring | Light (hν), electron-deficient ketones or boronic acids. beilstein-journals.org | Dioxolanes, 3-amino-1,2-diols. beilstein-journals.org |

Development of Hybrid Scaffolds Incorporating the Chemical Compound

Molecular hybridization is a strategy that involves combining two or more distinct pharmacophoric units into a single molecule. This approach aims to create novel chemical entities with potentially enhanced or synergistic properties compared to the individual components. Heterocyclic derivatives are frequently used in this approach. nih.gov

The 1-(oxan-4-yl)azetidin-3-ol core can be incorporated into hybrid scaffolds by covalently linking it to other heterocyclic systems known for their chemical significance. For example, the 1,3,4-oxadiazole (B1194373) ring is a privileged structure in chemistry due to its wide range of applications. nih.govbenthamscience.com A synthetic strategy could involve functionalizing the hydroxyl group of the parent compound to create a carboxylic acid derivative. This derivative could then be reacted with a hydrazine (B178648) to form a hydrazide, a common precursor for 1,3,4-oxadiazole ring synthesis. Cyclization of this intermediate with an appropriate one-carbon source would yield a hybrid molecule containing both the azetidine and the 1,3,4-oxadiazole motifs. researchgate.net The resulting hybrid compounds merge the structural features of both scaffolds, offering a pathway to new chemical space.

Structure-Reactivity Relationship Studies of Novel Derivatives (purely chemical context)

Understanding the relationship between a molecule's structure and its chemical reactivity is fundamental to synthetic chemistry. For derivatives of 1-(oxan-4-yl)azetidin-3-ol, these studies focus on how modifications to the scaffold influence its chemical behavior. The reactivity of azetidines is largely governed by their ring strain, which makes them susceptible to ring-opening reactions under certain conditions. rsc.org

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating these relationships at a molecular level. nih.gov DFT calculations can be used to analyze key parameters that dictate the reactivity of novel derivatives. These parameters include:

Bond Dissociation Enthalpy (BDE): The energy required to break a specific bond homolytically. Lower BDE values for C-H or N-H bonds can indicate sites susceptible to radical abstraction. nih.gov

Ionization Potential (IP): The energy required to remove an electron from the molecule. This relates to the molecule's ability to act as an electron donor. nih.gov

Global Reactivity Descriptors: Quantities like chemical hardness, softness, and electronegativity derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov

Local Reactivity Descriptors (Fukui functions): These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.gov

By systematically modifying the substituents on the azetidine or oxane rings and calculating these parameters, a quantitative structure-reactivity relationship (QSRR) can be established. For instance, adding electron-donating groups to an aromatic ring attached to the scaffold could be shown computationally to lower the ionization potential, suggesting enhanced reactivity towards electrophiles. nih.gov These theoretical studies provide deep insight into the chemical nature of the derivatives and can guide further synthetic efforts.

Table 3: Key Parameters in Structure-Reactivity Studies

| Parameter | Description | Method of Analysis | Chemical Insight |

|---|---|---|---|

| Bond Dissociation Enthalpy (BDE) | Energy to break a bond homolytically. nih.gov | DFT Calculations | Predicts susceptibility to radical reactions. nih.gov |

| Ionization Potential (IP) | Energy to remove an electron. nih.gov | DFT Calculations | Indicates electron-donating ability. nih.gov |

| HOMO-LUMO Energy Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. nih.gov | DFT Calculations | Correlates with chemical stability and reactivity. nih.gov |

| Fukui Functions | Describe the change in electron density when an electron is added or removed. nih.gov | DFT Calculations | Identifies specific atomic sites prone to attack. nih.gov |

Applications in Organic Synthesis As a Building Block and Chemical Probe

Role as an Intermediate in Multi-Step Total Syntheses

There is currently no available scientific literature that documents the use of 1-(oxan-4-yl)azetidin-3-ol (B1469153) hydrochloride as a key intermediate in the total synthesis of natural products or complex pharmaceutical agents. The azetidine (B1206935) core is a known structural motif in various biologically active compounds, and synthetic routes often rely on simpler, well-established azetidine precursors like azetidin-3-ol (B1332694) hydrochloride or N-protected versions thereof. However, the specific N-(oxan-4-yl) substituted variant has not been cited as a strategic component in reported synthetic pathways.

Development of the Chemical Compound as a Precursor for Ligands in Catalysis

The development of novel ligands is crucial for advancing transition-metal catalysis. Chiral amines and heterocyclic structures are often incorporated into ligand design to induce stereoselectivity. While the rigid structure of the azetidine ring could potentially be exploited in ligand synthesis, there are no research findings that describe the use of 1-(oxan-4-yl)azetidin-3-ol hydrochloride as a precursor for creating new ligands for catalytic applications.

Utilization in Method Development for New Chemical Reactions

New synthetic methods provide chemists with powerful tools for assembling complex molecules. Strained rings like azetidine are often subjects of such methods. For example, gold-catalyzed intermolecular oxidation of N-propargylsulfonamides has been developed as a flexible method to synthesize chiral azetidin-3-ones, which are direct precursors to azetidin-3-ols. nih.gov This demonstrates the interest in developing novel reactions to access the azetidine core. Another area of development involves the generation and reaction of azetidine radicals from precursors like azetidine-3-carboxylic acids for functionalization. acs.org Nevertheless, 1-(oxan-4-yl)azetidin-3-ol hydrochloride has not been specifically reported as a substrate or key component in the development of new chemical reactions.

Advanced Analytical Methodologies for Research Oriented Characterization

High-Resolution Mass Spectrometry for Precise Structural Assignment and Mechanistic Insights

High-resolution mass spectrometry (HRMS) is a cornerstone for the characterization of 1-(oxan-4-yl)azetidin-3-ol (B1469153) hydrochloride, providing an exact mass measurement of the parent ion. This allows for the unambiguous determination of its elemental composition, distinguishing it from other potential isobaric compounds. Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers are typically employed to achieve the required mass accuracy, often in the sub-ppm range.

Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the compound's structure by analyzing its fragmentation patterns. By subjecting the protonated molecule [M+H]⁺ to collision-induced dissociation (CID), characteristic fragment ions are produced. The analysis of these fragments helps to confirm the connectivity of the oxane and azetidine (B1206935) rings and the position of the hydroxyl group.

Plausible fragmentation pathways for the protonated form of 1-(oxan-4-yl)azetidin-3-ol (free base, C₉H₁₇NO₂) would include:

Loss of Water: A neutral loss of H₂O from the hydroxyl group is a common initial fragmentation step for alcohols.

Ring Cleavage: Fragmentation can occur within either the azetidine or the oxane ring. The strained four-membered azetidine ring can undergo cleavage, while the oxane ring can fragment via pathways typical for cyclic ethers. adelaide.edu.au

Inter-ring Cleavage: The C-N bond connecting the two heterocyclic systems can cleave, leading to ions corresponding to the individual ring structures.

Table 1: Postulated ESI-MS/MS Fragmentation of [1-(oxan-4-yl)azetidin-3-ol+H]⁺

| m/z (Calculated) | Postulated Fragment Structure/Formula | Fragmentation Pathway |

| 172.1332 | [C₉H₁₈NO₂]⁺ | Protonated Parent Molecule [M+H]⁺ |

| 154.1226 | [C₉H₁₆NO]⁺ | [M+H - H₂O]⁺ |

| 114.0862 | [C₆H₁₂NO]⁺ | Cleavage of oxane ring |

| 87.0651 | [C₄H₉N₂O]⁺ | Cleavage of C-N bond between rings |

| 70.0651 | [C₄H₈N]⁺ | Azetidine ring fragment after losses |

Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to track the transformation of molecules during a chemical reaction and to verify fragmentation mechanisms in mass spectrometry. wikipedia.org In the context of 1-(oxan-4-yl)azetidin-3-ol hydrochloride, stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) can be incorporated into specific positions of the molecule during its synthesis.

For example, synthesizing the compound using ¹³C-labeled oxane allows researchers to confirm proposed fragmentation pathways. If a fragment ion observed in the MS/MS spectrum retains the ¹³C label (i.e., its mass is shifted accordingly), it confirms that this fragment contains the oxane ring. This method provides definitive evidence for mechanistic proposals that would otherwise be speculative. rsc.org Similarly, deuterium labeling of the hydroxyl proton can confirm its involvement in specific fragmentation or reaction pathways. nih.gov

Hyphenated Chromatographic Techniques for Separation and Identification

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing the purity of 1-(oxan-4-yl)azetidin-3-ol hydrochloride and for monitoring its synthesis.